2,5-Dioxopyrrolidine-3-sulfonic acid

Description

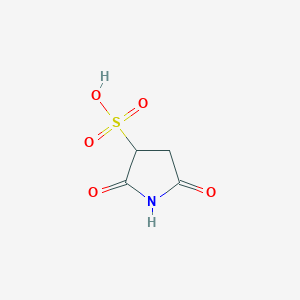

2,5-Dioxopyrrolidine-3-sulfonic acid, commonly used as its sodium salt (sulfo-N-hydroxysuccinimide, sulfo-NHS), is a critical reagent in bioconjugation chemistry. This compound features a pyrrolidine ring substituted with two ketone groups at positions 2 and 5 and a sulfonic acid group at position 2. The sodium salt form (CAS 106627-54-7) enhances water solubility, making it ideal for aqueous reactions .

Sulfo-NHS is widely employed to activate carboxyl groups in the presence of carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), forming stable NHS esters. These esters react efficiently with primary amines, enabling covalent linkages between biomolecules (e.g., proteins, antibodies) and ligands, drugs, or nanoparticles . Its applications span drug conjugation, antibody-drug conjugate (ADC) development, and functionalization of nanomaterials .

Properties

IUPAC Name |

2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO5S/c6-3-1-2(4(7)5-3)11(8,9)10/h2H,1H2,(H,5,6,7)(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSAPDZWVFWUTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562855 | |

| Record name | 2,5-Dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144285-93-8 | |

| Record name | 2,5-Dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dioxopyrrolidine-3-sulfonic acid can be synthesized through the reaction of succinimide with sulfoxide. The process involves the formation of a sulfonic acid group on the succinimide ring. The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2,5-Dioxopyrrolidine-3-sulfonic acid has numerous applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.

Biology: The compound is employed in the modification of proteins and peptides, aiding in the study of biological processes.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidine-3-sulfonic acid involves its reactivity with various functional groups. The sulfonic acid group can act as an electrophile, facilitating reactions with nucleophiles. This reactivity is crucial in its applications in organic synthesis and biological modifications .

Comparison with Similar Compounds

3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

- CAS : 5724-76-5

- Molecular Formula: C₇H₉NO₄

- Molecular Weight : 175.15 g/mol (calculated; erroneously lists 17 g/mol)

- Key Properties :

- Lacks the sulfonic acid group, reducing water solubility.

- Used as a spacer or intermediate in organic synthesis.

- Safety : Causes skin, eye, and respiratory irritation .

Bissulfosuccinimidyl Suberate

- CAS : E647932J7Z (UNII)

- Molecular Formula : C₁₆H₂₀N₂O₁₄S₂

- Key Properties :

- Contains two sulfo-NHS groups connected by an 8-carbon spacer.

- Facilitates homo-bifunctional crosslinking of amines in proteins.

- Applications : Protein-protein crosslinking, structural studies .

Derivatives with Modified Reactivity

1-Acetoxy-2,5-dioxopyrrolidine-3-sulfonic Acid (Sulfo-NHS Acetate)

Sulfo-N-succinimidyl Oleate Sodium

- CAS : 135661-44-8

- Molecular Formula: C₂₂H₃₆NO₇S·Na

- Molecular Weight : 481.58 g/mol

- Key Properties :

- Modified with an oleate (C18:1) chain for lipophilic conjugation.

- Enhances membrane permeability in drug delivery systems.

- Applications: Lipid nanoparticle functionalization .

Specialized Linkers for Targeted Therapies

Disulfide-containing ADC Linker

- CAS : 663599-11-9

- Molecular Formula : C₁₅H₁₇N₃O₉S₃

- Molecular Weight : 479.51 g/mol

- Key Properties :

- Incorporates a disulfide bond for redox-sensitive drug release.

- Bifunctional: Sulfo-NHS group for antibody conjugation; pyridyl disulfide for drug attachment.

- Applications : Antibody-drug conjugates (ADCs) for targeted cancer therapy .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Research Findings and Trends

- Sulfo-NHS in Nanomedicine: Gold nanocrystals functionalized with sulfo-NHS show enhanced stability and targeting in immunolabeling .

- Redox-Sensitive ADCs : Disulfide-containing linkers improve therapeutic index by enabling controlled drug release in cancer cells .

- Crosslinker Efficiency : Bissulfosuccinimidyl suberate demonstrates superior spacer length (11.4 Å) for protein complex stabilization .

Biological Activity

2,5-Dioxopyrrolidine-3-sulfonic acid, also known as sulfosuccinimidyl oleate, is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 175.15 g/mol

- CAS Number : 135661-44-8

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2,5-Dioxopyrrolidine exhibit significant antimicrobial properties against various pathogens.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial potential of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates, the compound exhibited remarkable potency against multiple strains, with minimum inhibitory concentration (MIC) values as low as 0.073 mg/ml against Staphylococcus aureus and Klebsiella pneumoniae .

| Pathogen | MIC (mg/ml) |

|---|---|

| E. sakazakii | 0.125 |

| E. coli | 0.083 |

| S. aureus | 0.073 |

| K. pneumoniae | 0.109 |

These findings suggest that compounds derived from 2,5-Dioxopyrrolidine could be potential candidates for combating multidrug-resistant infections.

Anticancer Activity

The anticancer properties of 2,5-Dioxopyrrolidine derivatives have also been explored extensively.

Case Study: Cytotoxicity Against Lung Cancer Cells

A study investigated the cytotoxic effects of various derivatives on A549 human lung adenocarcinoma cells. The results indicated that compounds containing free amino groups exhibited more potent anticancer activity while maintaining lower toxicity towards non-cancerous cells .

| Compound | A549 Cell Viability (%) | Toxicity to Non-Cancerous Cells (%) |

|---|---|---|

| Compound 15 | 66 | Low |

| Compound 21 | Significant activity | Minimal |

These results underscore the potential of these compounds as selective anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory effects of sulfosuccinimidyl oleate have been highlighted in studies involving microglial cells.

Case Study: Neuroprotection in Inflammation Models

In vitro studies showed that sulfosuccinimidyl oleate prevented LPS (lipopolysaccharide) and IFNγ-induced reductions in cell viability in BV2 microglial cells. The compound significantly reduced the expression of inflammatory markers such as NOS2 and COX-2 .

| Treatment Group | Cell Viability (%) | NOS2 Expression (Relative Units) | COX-2 Expression (Relative Units) |

|---|---|---|---|

| Control | 100 | Baseline | Baseline |

| LPS + IFNγ | Significantly reduced | High | High |

| Sulfosuccinimidyl Oleate + LPS + IFNγ | Restored to control levels | Reduced | Reduced |

Q & A

Basic Research Questions

Q. What are the standard protocols for activating carboxylic acid groups using 2,5-Dioxopyrrolidine-3-sulfonic acid derivatives in bioconjugation?

- Methodological Answer : The compound’s sodium salt (e.g., Sulfo-NHS) is commonly used with carbodiimide crosslinkers like EDC. For example, to conjugate a protein to a ligand:

Dissolve the carboxylic acid-containing molecule in a pH 4.5–7.2 buffer (e.g., MES or PBS) to optimize EDC/sulfo-NHS reactivity .

Add EDC and sulfo-NHS in molar ratios of 1:2–1:5 (carboxylic acid:EDC:sulfo-NHS) to form a stable NHS ester intermediate.

React the activated ester with primary amines (e.g., lysine residues) at pH 7.0–9.0 for 1–2 hours.

Q. How does the sulfonate group in this compound enhance reagent solubility in aqueous reactions?

- Methodological Answer : The sulfonate group increases hydrophilicity, enabling water solubility up to 50 mM in PBS or HEPES buffers. This eliminates the need for organic solvents, reducing protein denaturation risks. For example, Sulfo-NHS esters dissolve directly in PBS, unlike non-sulfonated NHS esters requiring DMSO .

Q. What safety precautions are critical when handling this compound derivatives?

- Methodological Answer :

- Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust.

- Store at –20°C in a desiccator to minimize hydrolysis.

- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using sulfo-NHS esters in pH-sensitive environments?

- Methodological Answer :

- pH Optimization : NHS ester hydrolysis accelerates above pH 8.5. Use shorter reaction times (30–60 minutes) at pH 8.0–8.5 to balance reactivity and stability.

- Temperature Control : Conduct reactions at 4°C to slow hydrolysis while maintaining conjugation efficiency.

- Competitive Byproducts : Monitor for NHS ester hydrolysis via HPLC (C18 column, UV detection at 260 nm) and adjust molar ratios if >10% degradation occurs .

Q. What analytical techniques validate successful conjugation of this compound-based linkers to biomolecules?

- Methodological Answer :

- MALDI-TOF MS : Detect mass shifts corresponding to the linker’s molecular weight (e.g., ~217 Da for Sulfo-NHS).

- SDS-PAGE : Observe mobility shifts in conjugated proteins.

- UV-Vis Spectroscopy : Quantify incorporation using absorbance at 280 nm (protein) and 260 nm (linker, if applicable).

- Contradiction Resolution : If data conflicts (e.g., SDS-PAGE vs. MS), use size-exclusion chromatography to confirm covalent vs. non-covalent interactions .

Q. How do structural modifications (e.g., spacer length, sulfonate position) in this compound derivatives impact crosslinking efficiency?

- Methodological Answer :

- Spacer Length : Longer spacers (e.g., bis-sulfo-succinimidyl suberate) improve flexibility for distal epitopes, validated via FRET or cryo-EM.

- Sulfonate Placement : Derivatives with sulfonate groups at C3 (vs. C4) show 20–30% higher aqueous stability due to reduced steric hindrance .

Q. What strategies mitigate hydrolysis of sulfo-NHS esters during long-term storage?

- Methodological Answer :

- Lyophilize the compound with trehalose or sucrose (1:1 w/w) to stabilize the ester bond.

- Store aliquots under argon at –80°C, avoiding freeze-thaw cycles.

- Pre-test activity via a model reaction (e.g., conjugation of glycine to BSA) before critical experiments .

Key Considerations for Contradictory Data

- Solubility Variations : Reported solubility ranges (e.g., 10–50 mM) may reflect buffer ionic strength differences. Test empirically using a stock solution in the intended buffer .

- Reactivity in Low-pH Conditions : While EDC/sulfo-NHS is typically used at pH 4.5–7.2, some protocols report success at pH 8.0 for amine-rich targets. Adjust based on target molecule pKa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.